REACTION_CXSMILES
|
[CH3:1][Li].[OH:3][C:4]1C=C2[C:7]([C:8]([C:15]3[CH:24]=[CH:23][C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[CH:16]=3)=[CH:9]C(=O)O2)=[CH:6][CH:5]=1.[CH3:25][CH2:26][O:27][CH2:28][CH3:29]>>[CH3:25][C:26]1([CH3:1])[CH:9]=[C:8]([C:15]2[CH:24]=[CH:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=2)[C:7]2[C:28](=[CH:29][C:4]([OH:3])=[CH:5][CH:6]=2)[O:27]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC(=CC=C2C(=C1)C1=CC2=CC=CC=C2C=C1)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |